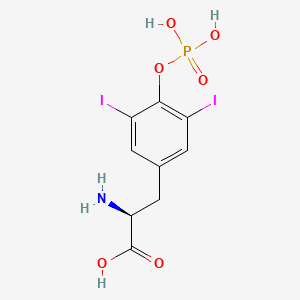
(2S)-2-amino-3-(3,5-diiodo-4-phosphonooxyphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-3-(3,5-diiodo-4-phosphonooxyphenyl)propanoic acid is a complex organic compound characterized by the presence of amino, diiodo, and phosphonooxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(3,5-diiodo-4-phosphonooxyphenyl)propanoic acid typically involves multi-step organic reactions. One common approach is the iodination of a precursor phenylalanine derivative, followed by phosphorylation. The reaction conditions often require the use of strong acids or bases, and the process may involve intermediate purification steps to ensure the desired product’s purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and efficiency, often involving continuous flow chemistry techniques. The use of catalysts and controlled reaction environments ensures the consistent production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The diiodo groups can be reduced to form less iodinated derivatives.
Substitution: The phosphonooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced iodinated compounds, and substituted phosphonooxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S)-2-amino-3-(3,5-diiodo-4-phosphonooxyphenyl)propanoic acid is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential role in biochemical pathways. Its amino acid structure suggests it may interact with enzymes and receptors, making it a candidate for studying protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its iodinated structure may make it useful in imaging techniques, such as positron emission tomography (PET) scans.
Industry
In the industrial sector, this compound is used in the development of specialized materials and as a reagent in various chemical processes. Its unique properties make it suitable for applications in material science and catalysis.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-3-(3,5-diiodo-4-phosphonooxyphenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the diiodo groups may participate in halogen bonding. The phosphonooxy group can interact with metal ions, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-amino-3-(3,5-diiodo-4-hydroxyphenyl)propanoic acid: Similar structure but lacks the phosphonooxy group.
(2S)-2-amino-3-(3,5-dibromo-4-phosphonooxyphenyl)propanoic acid: Bromine atoms instead of iodine.
(2S)-2-amino-3-(3,5-diiodo-4-methoxyphenyl)propanoic acid: Methoxy group instead of phosphonooxy.
Uniqueness
The presence of both diiodo and phosphonooxy groups in (2S)-2-amino-3-(3,5-diiodo-4-phosphonooxyphenyl)propanoic acid makes it unique
Eigenschaften
Molekularformel |
C9H10I2NO6P |
|---|---|
Molekulargewicht |
512.96 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(3,5-diiodo-4-phosphonooxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10I2NO6P/c10-5-1-4(3-7(12)9(13)14)2-6(11)8(5)18-19(15,16)17/h1-2,7H,3,12H2,(H,13,14)(H2,15,16,17)/t7-/m0/s1 |
InChI-Schlüssel |
ZLLKPCSFPLNOIR-ZETCQYMHSA-N |
Isomerische SMILES |
C1=C(C=C(C(=C1I)OP(=O)(O)O)I)C[C@@H](C(=O)O)N |
Kanonische SMILES |
C1=C(C=C(C(=C1I)OP(=O)(O)O)I)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


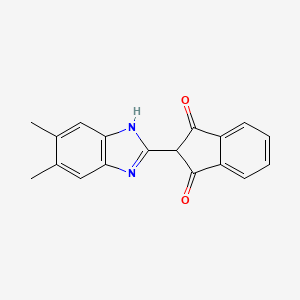
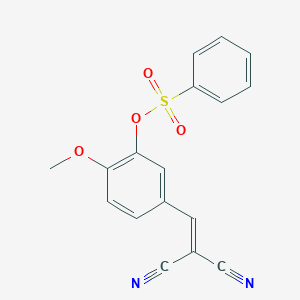

![1,3-Bis(4-methylphenyl)-1,3-bis[(propan-2-yl)oxy]-1,3-disiletane](/img/structure/B14194482.png)
![2,2'-{[3-(Benzoyloxy)propane-1,2-diyl]bis(oxy)}diacetic acid](/img/structure/B14194490.png)
![2-(2,2-Dimethylpropyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one](/img/structure/B14194494.png)

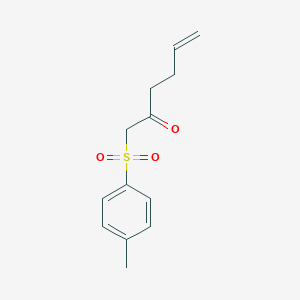
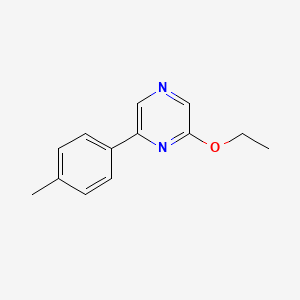
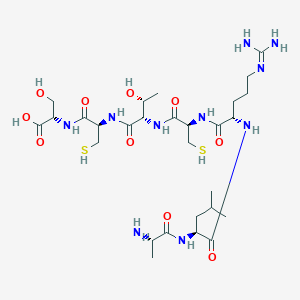
![1-Methylidenehexahydro-3H-[1,3]oxazolo[3,4-a]pyridin-3-one](/img/structure/B14194530.png)
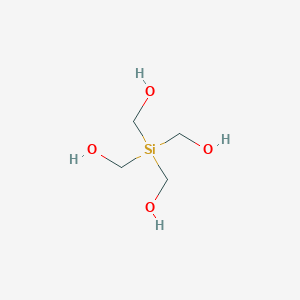
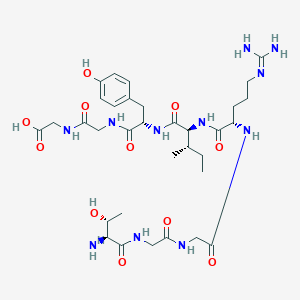
![2-{[(Pentafluorophenyl)(phenyl)methyl]amino}ethan-1-ol](/img/structure/B14194549.png)
